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molecular formula C7H8N2O B3060621 methyl pyridine-3-carboximidate CAS No. 57869-84-8

methyl pyridine-3-carboximidate

Cat. No. B3060621
M. Wt: 136.15 g/mol
InChI Key: BQIHHVXYCMFSEV-UHFFFAOYSA-N
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Patent
US06114334

Procedure details

A solution of nicotinonitrile (11.35 g) and sodium methoxide (1.1 g) in methanol was allowed to stand at ambient temperature under nitrogen for 18 hours, then acetic acid (1.2 ml) was added, and the solvent was removed in vacuo. The residue was triturated with cyclohexane, undissolved solid was removed by filtration, and the solvent was removed in vacuo to leave methyl pyridine-3-carboximidate as an orange oil (10.6 g).
Quantity
11.35 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C[O-].[Na+].[C:12](O)(=[O:14])C>CO>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:1](=[NH:8])[O:14][CH3:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.35 g
Type
reactant
Smiles
C(C1=CN=CC=C1)#N
Step Two
Name
sodium methoxide
Quantity
1.1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cyclohexane, undissolved solid
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(OC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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